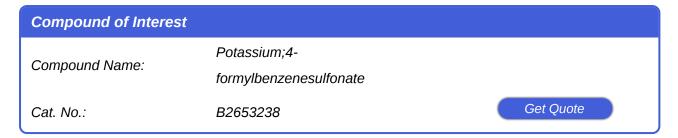


Physicochemical Properties of Potassium 4-Formylbenzenesulfonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of potassium 4-formylbenzenesulfonate. Due to the limited availability of direct experimental data for this specific salt, this document also includes data for the parent acid, 4-formylbenzenesulfonic acid, and related compounds to provide a comparative context. General principles of organic chemistry are applied to infer expected properties where direct data is absent.

Chemical Identity and Structure

Potassium 4-formylbenzenesulfonate is an organic potassium salt consisting of a potassium cation and a 4-formylbenzenesulfonate anion. The anion features a benzene ring substituted with a formyl (-CHO) group and a sulfonate (-SO3-) group at the para positions.

Table 1: Chemical Identifiers



Identifier	Value	
IUPAC Name	potassium;4-formylbenzenesulfonate	
Molecular Formula	C7H5KO4S	
Canonical SMILES	C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[K+]	
InChI Key	XSAOGXMGZVFIIE-UHFFFAOYSA-N	

Physicochemical Data

Quantitative experimental data for potassium 4-formylbenzenesulfonate is not extensively reported in publicly available literature. The following table summarizes the available data for the parent acid, 4-formylbenzenesulfonic acid, and calculated or inferred values for the potassium salt.

Table 2: Physicochemical Properties



Property	Value (Potassium 4- formylbenzenesulf onate)	Value (4- Formylbenzenesulf onic Acid)	Notes and References
Molecular Weight	224.28 g/mol	186.19 g/mol	Calculated based on the atomic weight of potassium (39.0983 u).[1][2][3]
Physical Form	Solid (expected)	Solid	Based on the properties of similar aryl sulfonates and the parent acid.[4]
Melting Point	Data not available	Data not available	Related compound, potassium toluene-4-sulfonate, has a melting point of 106-107°C.
Boiling Point	Decomposes (expected)	Data not available	lonic salts typically decompose at high temperatures rather than boil.
Solubility in Water	High (expected)	Data not available	Potassium salts of organic acids are generally highly soluble in water.
рКа	Not applicable (salt)	Data not available	The parent acid is a strong acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of potassium 4-formylbenzenesulfonate are not readily available. However, a plausible synthetic route can be devised based on standard organic chemistry transformations.



Proposed Synthesis of Potassium 4-Formylbenzenesulfonate

A common method for the preparation of aryl sulfonates involves the sulfonation of an aromatic ring followed by neutralization.

Reaction Scheme:

- Sulfonation of Benzaldehyde: Benzaldehyde is treated with a sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the sulfonic acid group at the para position. The reaction is typically carried out at a controlled temperature.
- Neutralization: The resulting 4-formylbenzenesulfonic acid is then neutralized with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3), in a suitable solvent (e.g., water or ethanol).
- Isolation: The potassium 4-formylbenzenesulfonate product can be isolated by precipitation, filtration, and drying. Recrystallization from a suitable solvent may be necessary for purification.

Analytical Methods

The characterization and purity assessment of potassium 4-formylbenzenesulfonate would typically involve the following analytical techniques:

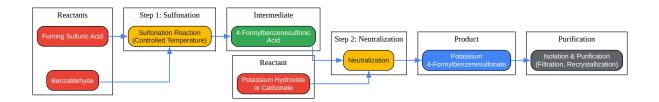
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic signals for the aromatic protons, the aldehyde proton, and the carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present, such as the C=O stretch of the aldehyde, the S=O stretches of the sulfonate group, and the aromatic C-H and C=C vibrations.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the anion.



- Elemental Analysis: To determine the percentage composition of carbon, hydrogen, potassium, and sulfur, confirming the empirical formula.
- Melting Point Determination: To assess purity, although a sharp melting point may not be observed if the compound decomposes.
- Solubility Studies: To quantitatively determine the solubility in various solvents.

Visualizations Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of potassium 4-formylbenzenesulfonate.



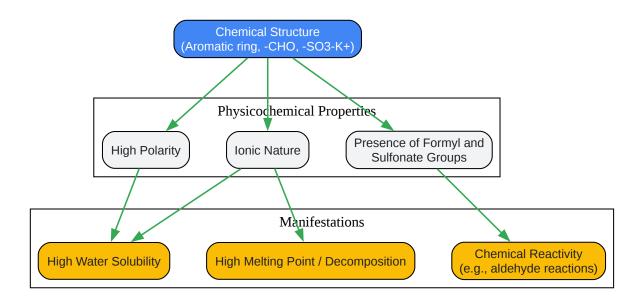
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Caption: Proposed synthesis workflow for potassium 4-formylbenzenesulfonate.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the relationship between the chemical structure and the expected physicochemical properties of potassium 4-formylbenzenesulfonate.





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Caption: Relationship between structure and expected properties.

Safety Information

Safety data for potassium 4-formylbenzenesulfonate is not readily available. However, based on the data for 4-formylbenzenesulfonic acid, appropriate safety precautions should be taken. The parent acid is corrosive and can cause severe skin burns and eye damage.[4] Therefore, handling of both the acid and its potassium salt should be performed in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of potassium 4-formylbenzenesulfonate. While specific experimental data for the salt is limited, a reasonable estimation of its properties can be made based on the data of its parent acid and general chemical principles. The provided synthetic workflow and analytical methods offer a starting point for researchers interested in the preparation and characterization of this



compound. Further experimental investigation is required to definitively determine its physicochemical constants.

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